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7-Oxabicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B2997749
CAS No.: 89937-59-7
M. Wt: 123.155
InChI Key: SOCKWJNQKNADLU-UHFFFAOYSA-N
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Description

Structural Framework of Bridged Bicyclic Systems in Organic Chemistry

Bicyclic molecules are broadly classified based on how their two rings are joined. The three primary types are fused, spiro, and bridged systems. youtube.com In fused bicyclic compounds, the rings share two adjacent atoms, while spirocyclic compounds share only a single atom. youtube.com Bridged bicyclic systems are distinct in that the two rings share three or more atoms, creating "bridgehead" atoms that are connected by three separate paths or "bridges". wikipedia.orgyoutube.com

The 7-oxabicyclo[2.2.1]heptane structure is a quintessential example of a bridged system, based on the norbornane (B1196662) framework but with an oxygen atom forming an ether bridge. researchgate.netresearchgate.net The nomenclature for these compounds, governed by the von Baeyer system, reflects their structure. youtube.com For instance, the name "bicyclo[2.2.1]heptane" indicates a bicyclic molecule with a total of seven carbon atoms. The numbers in the brackets—[2.2.1]—denote the number of atoms in each of the three bridges connecting the two bridgehead atoms, arranged in descending order. wikipedia.orgyoutube.com

A key characteristic of bridged bicyclic compounds is their inherent rigidity. youtube.com The bridging constrains the molecule's movement, leading to distinct and predictable stereochemistry. youtube.com This rigidity gives rise to exo-endo isomerism, where substituents can be positioned either on the "outside" (exo) or "inside" (endo) relative to the main bridge. youtube.comslideshare.net This fixed spatial arrangement is crucial as it significantly influences the molecule's reactivity and its potential interactions with biological targets. ontosight.ai

Academic Relevance of the 7-Oxabicyclo[2.2.1]heptane Scaffold in Research

The 7-oxabicyclo[2.2.1]heptane scaffold, also known as an oxanorbornane, is a well-recognized and rigid bicyclic moiety present in numerous naturally occurring compounds, many of which exhibit interesting biological activity. researchgate.net Notable examples include the natural product cantharidin (B1668268) and the synthetic thromboxane (B8750289) receptor antagonist, ifetroban. researchgate.net Its structural rigidity and defined stereochemistry make it an exceptionally useful building block, or chiron, for the total asymmetric synthesis of a wide range of bioactive compounds and natural products, such as rare sugars and monosaccharide mimetics. researchgate.net

The academic and industrial interest in this scaffold stems from its wide-ranging applications:

Medicinal Chemistry : It serves as a valuable framework for creating constrained analogues of bioactive molecules. Its rigid structure allows for the precise positioning of functional groups to optimize interactions with biological targets like enzymes and receptors. researchgate.net Recent research has explored derivatives as potential inhibitors of the serine/threonine phosphatase PP5 to reverse temozolomide (B1682018) resistance in glioblastoma. nih.gov

Fragment-Based Drug Discovery : Small, rigid compounds containing this scaffold are considered valuable fragments for building more complex drug candidates. researchgate.netresearchgate.net

Materials Science and Synthesis : Beyond pharmaceuticals, derivatives of this scaffold have been developed as universal linkers for solid-phase oligonucleotide synthesis and are used in the construction of anion transporting polymers and self-healing polymers. researchgate.netthieme-connect.com

Agrochemicals : Certain derivatives have been investigated for potential insecticidal and herbicidal activities. ontosight.ai

The most common synthetic route to access the 7-oxabicyclo[2.2.1]heptane core is the Diels-Alder reaction between furan (B31954) and various dienophiles (olefinic or acetylenic compounds). researchgate.net This method's reliability allows for the preparation of a diverse array of substituted oxanorbornanes, which can then be modified through stereoselective cleavage of their C-O and C-C bonds to generate significant chemodiversity. researchgate.net

Overview of Research Trajectories for 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile

This compound is a specific derivative of the core scaffold that serves as a versatile intermediate in organic synthesis. Its chemical properties make it a focal point for several research trajectories, primarily centered on its synthesis and subsequent chemical transformations.

Synthesis: The primary synthesis of this compound involves a two-step process. The first step is a Diels-Alder reaction between furan and acrylonitrile, which yields 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. google.comthieme-connect.com This reaction typically produces a mixture of exo and endo isomers. google.com The second step is the catalytic reduction (hydrogenation) of the double bond in the intermediate product, often using a palladium on carbon (Pd/C) catalyst, to yield the saturated this compound. google.com

Chemical Transformations: The research utility of this compound lies in the reactivity of its nitrile group. The nitrile functional group is a valuable precursor for other functionalities, making the compound a key building block. Key transformations include:

Hydrolysis: The nitrile group can be hydrolyzed under basic conditions (e.g., using potassium hydroxide) to form the corresponding carboxylic acid, (exo)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid. google.com

Reduction: The nitrile can be reduced to a primary amine, providing a pathway to aminomethyl derivatives. thieme-connect.comontosight.ai

These transformations open avenues for synthesizing a wide array of more complex molecules, leveraging the rigid 7-oxabicyclo[2.2.1]heptane scaffold to control stereochemistry and conformation. ontosight.ai The ability to convert the nitrile into either an acid or an amine makes it a divergent intermediate for building libraries of compounds for screening in medicinal chemistry and materials science. google.comontosight.ai

Below is a table summarizing key properties of the title compound.

PropertyValue
Chemical Formula C₇H₉NO
Molecular Weight 123.15 g/mol
CAS Number 89937-59-7
Boiling Point 70 °C
Canonical SMILES C1CC2C(CC1O2)C#N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B2997749 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile CAS No. 89937-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCKWJNQKNADLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Chemical Transformations of 7 Oxabicyclo 2.2.1 Heptane 2 Carbonitrile and Its Derivatives

Reactivity of the Nitrile Group within the Bicyclic Framework

The nitrile group in 7-oxabicyclo[2.2.1]heptane-2-carbonitrile is a key functional handle that can be converted into a range of other functionalities, including carboxylic acids, esters, and amines. These transformations provide access to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

Transformations to Carboxylic Acid and Ester Derivatives

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. In the context of the 7-oxabicyclo[2.2.1]heptane framework, this reaction can be achieved under basic conditions. For instance, a racemic mixture of exo/endo-7-oxabicyclo[2.2.1]heptane-2-carbonitrile can be hydrolyzed to yield the corresponding carboxylic acid. researchgate.net This hydrolysis is often regioselective, yielding exclusively the exo-acid. researchgate.net

The process typically involves refluxing the nitrile in the presence of a strong base, such as potassium hydroxide (B78521) in an alcoholic solvent like ethanol. researchgate.net Following the hydrolysis, the resulting carboxylic acid can be readily esterified. A common method involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with an alcohol. For example, (exo)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be treated with oxalyl chloride and a catalytic amount of dimethylformamide in a solvent like toluene (B28343) to form the acyl chloride. Subsequent reaction with an alcohol, such as butanol, yields the corresponding butyl ester. researchgate.net

The general scheme for these transformations is as follows:

Hydrolysis: this compound is heated with a strong base (e.g., KOH) in a suitable solvent (e.g., ethanol/water) to yield 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid. researchgate.net

Esterification: The carboxylic acid is then converted to an ester, for example, by reaction with an alcohol in the presence of an acid catalyst or via an acyl chloride intermediate. researchgate.net

These transformations are crucial for the synthesis of various biologically active molecules and are often key steps in the preparation of pharmaceutical intermediates. researchgate.net

Other Nitrile-Specific Derivatizations

Beyond hydrolysis and esterification, the nitrile group of this compound can undergo other important chemical transformations. One such reaction is the reduction of the nitrile to a primary amine. This transformation is significant as it introduces a basic nitrogen atom into the bicyclic framework, opening up possibilities for further functionalization. The reduction of nitriles can be accomplished using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice for this conversion. ontosight.ai

While direct reduction of this compound is a viable route, multistep sequences are also employed. For instance, the nitrile can first be converted to a carbamic acid ester, which is then reduced to the amine. google.com This approach provides an alternative pathway to (7-oxabicyclo[2.2.1]hept-2-yl)-amine. google.com The general principle of nitrile reduction involves the addition of hydride ions to the carbon-nitrogen triple bond, followed by quenching to yield the primary amine. These amine derivatives are valuable building blocks in the synthesis of more complex molecules. ontosight.ai

Ring System Reactivity: Cleavage, Expansion, and Functionalization

The inherent strain of the 7-oxabicyclo[2.2.1]heptane ring system makes it susceptible to a variety of reactions that can lead to ring-opening, rearrangement, or functionalization of the carbon skeleton. These reactions are often stereoselective due to the rigid nature of the bicyclic framework.

Ring-Opening Metathesis (ROM) and Cross-Metathesis (ROCM) Reactions of Related Unsaturated Systems

Ring-opening metathesis (ROM) and ring-opening cross-metathesis (ROCM) are powerful olefin metathesis reactions that are particularly applicable to the unsaturated analogues of the 7-oxabicyclo[2.2.1]heptane system, such as 7-oxabicyclo[2.2.1]hept-5-ene derivatives. These reactions utilize transition metal catalysts, like Grubbs' catalysts, to cleave the double bond of the bicyclic system and form new carbon-carbon double bonds with another olefin (in the case of ROCM) or with other monomers to form a polymer (in ROMP). acs.org

The stereochemistry of the substituents on the bicyclic ring can influence the outcome of these reactions. Studies on exo- and endo-2-cyano-7-oxanorbornenes have shown that ROCM reactions with allyl alcohol or allyl acetate (B1210297) can be performed to yield functionalized cyclopentane (B165970) derivatives. acs.org The efficiency and selectivity of these reactions can be dependent on the specific ruthenium alkylidene catalyst used and the reaction conditions. acs.org These metathesis reactions provide a versatile method for transforming the strained bicyclic system into more complex, functionalized acyclic or larger ring structures.

Regioselective and Stereoselective Ring Functionalizations

The rigid conformational nature of the 7-oxabicyclo[2.2.1]heptane skeleton allows for a high degree of control over the regioselectivity and stereoselectivity of various functionalization reactions. Electrophilic additions to the double bond of unsaturated derivatives, for example, can proceed with high stereoselectivity, often favoring attack from the less sterically hindered exo face.

Furthermore, the development of catalytic methods has enabled the stereoselective synthesis of highly substituted 1-aza-7-oxabicyclo[2.2.1]heptanes. nih.gov These complex heterocyclic structures are synthesized through a convergent and stereodivergent pathway that involves the intramolecular annulation of densely functionalized homoallylic nitrones. The stereochemical outcome of these reactions can be controlled to deliver distinct heterocyclic skeletons with high diastereoselectivity (≥20:1). nih.gov This control is attributed to the geometry of the nitrone intermediate and the selective partitioning between a direct [3+2] cycloaddition and a tandem nih.govnih.gov-rearrangement/[3+2] cycloaddition pathway. nih.gov Such methodologies are valuable for the synthesis of complex alkaloids and other biologically active molecules.

Directed C-H Activation and Arylation Strategies on the 7-Oxabicyclo[2.2.1]heptane Framework

Direct C-H activation is a powerful strategy for the functionalization of unactivated C-H bonds. On the 7-oxabicyclo[2.2.1]heptane framework, this approach has been successfully applied to achieve regioselective arylation. By installing a directing group at the 2-position of the ring system, it is possible to direct a palladium catalyst to activate a specific C-H bond and facilitate a cross-coupling reaction with an aryl halide.

A study by Caplin et al. demonstrated the directed Pd-catalyzed β-(hetero)arylation of a 7-oxabicyclo[2.2.1]heptane derivative. researchgate.netsigmaaldrich.com In this work, an 8-aminoquinoline (B160924) amide directing group was installed at the 2-position. This directing group chelates to the palladium catalyst, bringing it into proximity of the C-H bonds at the 3-position and enabling their selective activation and subsequent arylation. The reactions proceeded with complete diastereoselectivity, yielding only the exo-arylated products. researchgate.netsigmaaldrich.com

The reaction conditions typically involve a palladium catalyst such as palladium(II) acetate, a ligand, a base, and an aryl iodide or bromide as the coupling partner. The choice of solvent and additives can influence the reaction efficiency. The arylated products were formed in high yields, up to 99%, and the methodology was also applicable to the introduction of heteroaryl groups. researchgate.netsigmaaldrich.com

Below is a table summarizing the results of the directed arylation of (1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide with various aryl iodides. researchgate.netsigmaaldrich.com

EntryAryl IodideProductYield (%)
14-Iodoanisole3-(4-methoxyphenyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide derivative99
24-Iodotoluene3-(p-tolyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide derivative85
31-Fluoro-4-iodobenzene3-(4-fluorophenyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide derivative94
41-Chloro-4-iodobenzene3-(4-chlorophenyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide derivative92
51-Bromo-4-iodobenzene3-(4-bromophenyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide derivative88

This directed C-H activation strategy provides a highly efficient and selective method for the late-stage functionalization of the 7-oxabicyclo[2.2.1]heptane framework, enabling the synthesis of complex, three-dimensional molecules that are of interest in drug discovery. researchgate.netsigmaaldrich.com

Skeletal Rearrangements and Transformations (e.g., Baeyer-Villiger, Thermal Decomposition)

The strained 7-oxabicyclo[2.2.1]heptane skeleton is susceptible to various rearrangement reactions, which can be exploited to generate new molecular scaffolds. Key transformations include oxidation-induced rearrangements and thermal decompositions.

Baeyer-Villiger Oxidation: The Baeyer-Villiger reaction, which involves the oxidation of a ketone to an ester or lactone, is a significant transformation for derivatives of this compound. For instance, 7-oxabicyclo[2.2.1]heptan-2-one, a close derivative, undergoes this reaction with exclusive migration of the bridgehead atom. publish.csiro.au This specific migratory aptitude is a consequence of the stereoelectronic effects within the bicyclic system. The reaction has been applied in the synthesis of complex molecules, such as transforming a keto ester derivative into a C(5) branched-chain sugar derivative through successive Baeyer-Villiger oxidation and stereoselective cleavage of the resulting lactone. rsc.org In some cases, unexpected rearrangements can occur. A peroxytrifluoroacetic acid-mediated Baeyer-Villiger oxidation of a complex decalone derivative resulted in an unanticipated rearrangement to form a 7-oxabicyclo[2.2.1]heptane structure. acs.org

Curtius Rearrangement: This rearrangement has been employed in the synthesis of 7-oxabicyclo[2.2.1]heptan-2-one from a mixture of exo- and endo-2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. publish.csiro.au The process involves hydrolysis of the nitrile, formation of an acyl azide, and subsequent Curtius rearrangement to yield an isocyanate, which is then hydrolyzed to the ketone. publish.csiro.au

Thermal Decomposition: The thermal decomposition of specific 7-oxabicyclo[2.2.1]heptane derivatives can lead to interesting tricyclic products. The sodium salt of the p-toluenesulfonylhydrazone of 7-oxabicyclo[2.2.1]heptan-2-one, upon heating, affords 7-oxatricyclo[2.2.1.0²˒⁶]heptane. publish.csiro.au While not directly involving the carbonitrile, this demonstrates a key skeletal transformation of the core structure. Thermal decomposition or combustion of derivatives such as 2-(2-methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile may generate hazardous gases. aksci.com

The table below summarizes key rearrangement reactions for derivatives of this bicyclic system.

Reaction TypeStarting Material DerivativeKey ReagentsProduct(s)Reference(s)
Baeyer-Villiger Oxidation7-Oxabicyclo[2.2.1]heptan-2-onePeroxy acidLactone (via exclusive bridgehead migration) publish.csiro.au
Baeyer-Villiger Oxidation3-(2-pyridylsulphinyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate derived β-keto esterPeroxy acidLactone for branched-chain sugar synthesis rsc.org
Curtius Rearrangement2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (from nitrile)Diphenylphosphoryl azide, heat7-Oxabicyclo[2.2.1]heptan-2-one (via isocyanate) publish.csiro.au
Thermal DecompositionSodium salt of 7-oxabicyclo[2.2.1]heptan-2-one p-toluenesulfonylhydrazoneHeat7-Oxatricyclo[2.2.1.0²˒⁶]heptane publish.csiro.au

C-O and C-C Bond Cleavage Mechanisms

The inherent strain of the 7-oxabicyclo[2.2.1]heptane ring system makes its C-O and C-C bonds susceptible to cleavage under various conditions. These cleavage reactions are fundamental to the use of oxanorbornanes as synthetic intermediates, allowing for the stereoselective generation of highly functionalized cyclohexane (B81311) and piperidine (B6355638) derivatives. nih.govresearchgate.net

Ether C-O bond cleavage in derivatives like 1-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acids and their esters has been achieved to synthesize natural products containing a 2-hydroxycyclohexanecarboxylic acid system. rsc.org The specific products depend on the reagents and reaction conditions, yielding compounds such as 6-acetoxy-3-methylcyclohex-3-ene-1,2-dicarboxylic anhydride (B1165640) and dimethyl 3,6-diacetoxy-3-methylcyclohexane-1,2-dicarboxylate. rsc.org Lewis acids can also induce heterolytic cleavage of the ether bridge. u-szeged.hu

In nitrogen-containing analogues, such as 1-aza-7-oxabicyclo[2.2.1]heptanes, reductive cleavage of the N-O bond is a key step in transforming these bicyclic structures into densely functionalized 4-hydroxypiperidines, which are common motifs in complex alkaloids. nih.gov Radical-mediated reactions can also induce the opening of the strained 7-oxabicyclo[2.2.1]heptane ring. researchgate.net

Coupling and Annulation Reactions

The 7-oxabicyclo[2.2.1]heptane framework serves as a valuable scaffold for coupling and annulation reactions to build more elaborate molecular structures.

Directed palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework has been described. researchgate.net Using an 8-aminoquinoline amide as a directing group at the C-2 position (derived from the corresponding carboxylic acid), arylated products were formed with complete diastereoselectivity. researchgate.net This method allows for the site-selective installation of aryl and heteroaryl groups, which is valuable in medicinal chemistry for creating 3D fragments. researchgate.net

Additionally, chromium-mediated nickel-catalyzed coupling reactions have been utilized in the synthesis of complex natural products. This strategy was employed to couple an aldehyde with a vinyl triflate to construct a key α,β-unsaturated lactone intermediate, which is part of a tetracyclic system incorporating the 7-oxabicyclo[2.2.1]heptane moiety. rsc.org

Formation of Polycyclic and Spiro Systems

The rigid bicyclic nature of 7-oxabicyclo[2.2.1]heptane derivatives is an excellent starting point for the stereocontrolled synthesis of complex polycyclic and spirocyclic compounds.

Intramolecular Diels-Alder reactions are a powerful tool for this purpose. For example, an intramolecular Diels-Alder reaction of a furan-containing substrate was used as a key step to diastereoselectively form the 7-oxabicyclo[2.2.1]heptane core within a larger tetracyclic substructure of solanoeclepin A. rsc.org Fused polycyclic heterocycles can also be accessed through radical-mediated intramolecular Diels-Alder reactions of furan (B31954) (IMDAF) derivatives. researchgate.net

Ring-rearrangement metathesis (RRM) of 7-oxabicyclo[2.2.1]heptene derivatives provides access to complex frameworks that are otherwise difficult to assemble. researchgate.net This methodology has been applied to the synthesis of spiro-lactams. researchgate.net

The table below presents examples of polycyclic and spiro system formation.

Reaction TypeSubstrate TypeResulting SystemKey FeaturesReference(s)
Intramolecular Diels-AlderFuran tethered to a dienophileTetracyclic systemDiastereoselective formation of the oxabicyclo[2.2.1]heptane core rsc.org
Ring-Rearrangement Metathesis7-Oxanorbornene derivativeSpiro-lactamCombination of ring-opening and ring-closing metathesis researchgate.net
Thermal DecompositionTosylhydrazone salt of 7-oxanorbornanoneTricyclic etherFormation of 7-oxatricyclo[2.2.1.0²˒⁶]heptane publish.csiro.au

Intramolecular Cycloadditions for Complex Architectures

Intramolecular cycloadditions are among the most elegant strategies for constructing complex, multi-ring systems from 7-oxabicyclo[2.2.1]heptane precursors and their analogues. These reactions leverage the fixed geometry of the bicyclic system to control the stereochemical outcome of the newly formed rings.

A prominent example is the intramolecular [3+2] cycloaddition of homoallylic nitrones to synthesize highly substituted 1-aza-7-oxabicyclo[2.2.1]heptanes. nih.gov This process can be controlled to deliver distinct heterocyclic skeletons with high stereoselection (≥20:1 dr). The stereochemical outcome is influenced by the nitrone geometry and a selective partitioning between a direct [3+2] cycloaddition pathway and a tandem researchgate.netresearchgate.net-sigmatropic rearrangement followed by a [3+2] cycloaddition. This method provides an asymmetric entry into complex tri- and tetrasubstituted 1-aza-7-oxabicyclo[2.2.1]heptanes. nih.gov

Furthermore, intramolecular cycloadditions involving furan moieties, often formed in situ, can generate complex fused polycyclic heterocycles with high stereoselectivity. researchgate.net The reactivity and stereochemical course of these cyclizations are highly dependent on the substitution pattern of the starting materials. researchgate.net

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile, which can exist as exo and endo diastereomers, NMR would be crucial for stereochemical assignment.

¹H NMR for Proton Environments

A ¹H NMR spectrum would reveal the number of unique proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons). Key expected features would include distinct signals for the bridgehead protons (H-1 and H-4), the proton attached to the carbon bearing the nitrile group (H-2), and the methylene (B1212753) bridge protons. The coupling constants (J-values) between H-2 and the adjacent protons on C-3 would be particularly important in determining the exo or endo configuration of the nitrile group.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbon of the nitrile group (-C≡N) would appear in a characteristic downfield region. The bridgehead carbons (C-1 and C-4) would be distinguishable from the other sp³-hybridized carbons of the bicyclic framework. The chemical shifts would provide integral information about the carbon skeleton.

2D NMR Techniques for Connectivity and Stereochemistry (e.g., NOESY)

Two-dimensional NMR techniques would be essential to assemble the complete molecular structure. Correlation Spectroscopy (COSY) would establish proton-proton connectivities, while techniques like Heteronuclear Single Quantum Coherence (HSQC) would link each proton to its directly attached carbon. For stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) would be critical. It detects protons that are close in space, and for this molecule, it could unambiguously determine the exo or endo orientation of the nitrile substituent by identifying spatial correlations between H-2 and specific protons of the bicyclic frame.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

IR and Raman spectroscopy probe the vibrational modes of a molecule. The most characteristic feature in the IR spectrum of this compound would be a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹, which is indicative of the C≡N stretching vibration. The spectrum would also show C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-O-C stretching band for the ether linkage in the fingerprint region.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Stereochemistry

If a suitable single crystal of the compound could be grown, X-ray diffraction would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state. It would unequivocally establish the exo or endo stereochemistry and provide the absolute configuration if a chiral, enantiomerically pure sample were used.

Mass Spectrometry in Elucidating Fragmentation Pathways

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of 123.15 g/mol . The fragmentation pattern would be influenced by the rigid bicyclic structure. Common fragmentation pathways for related bicyclo[2.2.1]heptane systems often involve retro-Diels-Alder reactions or cleavage adjacent to the heteroatom, which would offer further corroboration of the proposed structure.

Without published experimental results, any further detail would be speculative. The scientific community awaits the synthesis and full characterization of this compound to populate these analytical categories with factual data.

Applications in Advanced Organic Synthesis and Drug Discovery Research

Role as Chiral Building Blocks and Synthetic Intermediates

The 7-oxabicyclo[2.2.1]heptane scaffold is a key structural motif found in numerous natural products with interesting biological activities. researchgate.net As such, enantiomerically pure derivatives of this bicyclic system are highly sought after as chiral synthons for the total synthesis of these and other bioactive compounds. researchgate.net

The stereochemically defined structure of 7-oxabicyclo[2.2.1]heptane derivatives makes them ideal starting materials for the synthesis of complex natural products and their analogues. researchgate.net For instance, they have been utilized in the synthesis of glycomimetics, which are molecules that mimic the structure of carbohydrates and can interfere with biological processes involving sugars. researchgate.net

Furthermore, derivatives of 7-oxabicyclo[2.2.1]heptane have served as key intermediates in the synthesis of antiviral and antibiotic compounds. google.com For example, the endo form of a related compound, 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is a synthetic intermediate for the anti-influenza drug Tamiflu (Oseltamivir), as well as for Cyclophellitol, an anti-HIV agent, and the antibiotic Validamycin A. google.com

The table below highlights some examples of natural products and bioactive compounds synthesized using the 7-oxabicyclo[2.2.1]heptane framework.

Compound ClassSpecific ExampleTherapeutic Area
Antiviral PrecursorIntermediate for Oseltamivir (Tamiflu)Influenza
Antiviral PrecursorIntermediate for CyclophellitolHIV
Antibiotic IntermediateIntermediate for Validamycin AAntibiotic
GlycomimeticVarious sugar analoguesMultiple

The utility of the 7-oxabicyclo[2.2.1]heptane core extends to the synthesis of agrochemicals. Certain derivatives have been investigated for their insecticidal and herbicidal properties. ontosight.ai The rigid bicyclic structure can be functionalized to interact with specific biological targets in pests and weeds.

Moreover, this scaffold is present in a range of other bioactive compounds. researchgate.net For example, derivatives have been designed and synthesized as inhibitors of protein phosphatase 5 (PP5), which could have applications in reversing temozolomide (B1682018) resistance in glioblastoma multiforme. acs.orgnih.gov

Contributions to Fragment-Based Drug Design (FBDD) and 3D Chemical Space Exploration

Fragment-based drug design (FBDD) is a powerful method for discovering new drug candidates. It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and linked together to create more potent lead compounds.

The 7-oxabicyclo[2.2.1]heptane framework is an attractive scaffold for FBDD due to its three-dimensional character. researchgate.net Many current fragment libraries are dominated by flat, two-dimensional molecules. Incorporating 3D fragments like those derived from 7-oxabicyclo[2.2.1]heptane can lead to improved binding affinity and selectivity by better occupying the three-dimensional binding pockets of protein targets. researchgate.net The cleavage of directing groups used in the synthesis of functionalized 7-oxabicyclo[2.2.1]heptanes can provide small, bridged compounds that are valuable for FBDD. researchgate.netresearchgate.net

Precursors for Advanced Materials and Polymers

The strained ring system of 7-oxabicyclo[2.2.1]heptane derivatives makes them suitable monomers for ring-opening metathesis polymerization (ROMP). This polymerization technique can produce polymers with unique and well-defined structures and properties. The resulting polymers may have applications in areas such as self-healing materials and drug delivery systems. researchgate.net

Development of Derivatives with Specific Activities

Researchers have synthesized various derivatives of 7-oxabicyclo[2.2.1]heptane with the aim of achieving specific biological activities. By modifying the substituents on the bicyclic core, it is possible to tune the compound's properties to interact with a particular biological target. ontosight.ai For example, derivatives have been studied for their potential antimicrobial and anticancer properties.

Theoretical and Computational Chemistry Investigations of 7 Oxabicyclo 2.2.1 Heptane 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Theory

Quantum chemical calculations are instrumental in understanding the electronic properties of molecules. For 7-oxabicyclo[2.2.1]heptane-2-carbonitrile, methods like Density Functional Theory (DFT) can provide detailed insights into its electronic structure and molecular orbitals.

The electronic nature of this molecule is governed by the interplay of the strained bicyclic framework, the ether oxygen, and the electron-withdrawing nitrile group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is expected to be localized on the oxygen atom due to its lone pairs of electrons, while the LUMO is likely associated with the π* orbital of the nitrile group and the σ* orbitals of the C-C bonds of the strained ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

While specific calculations for this compound are not extensively reported in the literature, studies on analogous 7-oxabicyclo[2.2.1]heptane systems provide valuable comparative data. For instance, DFT calculations on related compounds reveal the significant influence of substituents on the frontier orbital energies.

Table 1: Hypothetical Frontier Orbital Energies for this compound based on Analogous Systems

Molecular OrbitalEnergy (eV)Description
LUMO-0.5 to -1.5Primarily located on the C≡N π* and σ* orbitals of the bicyclic frame.
HOMO-9.0 to -10.0Predominantly centered on the oxygen lone pair.
HOMO-LUMO Gap 7.5 to 9.5 Indicates high kinetic stability.

Note: These values are estimations based on computational studies of similar bicyclic systems and are intended for illustrative purposes.

Conformational Analysis and Stereoelectronic Effects

The rigid 7-oxabicyclo[2.2.1]heptane framework limits the conformational freedom of the molecule. The primary source of isomerism arises from the stereochemistry at the C2 position, where the carbonitrile group can be in either an exo (pointing away from the oxygen bridge) or endo (pointing towards the oxygen bridge) configuration.

Computational methods can be used to calculate the relative energies of the exo and endo isomers to determine the thermodynamically more stable conformation. In many substituted norbornane (B1196662) systems, the exo isomer is sterically favored. However, stereoelectronic effects can sometimes favor the endo isomer.

Stereoelectronic Effects: Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the structure and reactivity of a molecule. In this compound, the electron-withdrawing nature of the nitrile group can lead to interesting stereoelectronic interactions.

For instance, hyperconjugative interactions between the C-C or C-H bonds of the bicyclic system and the π* orbital of the nitrile group can contribute to the stability of a particular conformer. The orientation of the nitrile group relative to the ether oxygen's lone pairs can also lead to through-space electrostatic interactions that influence conformational preference.

Table 3: General Conformational Energy Differences in Substituted Bicyclo[2.2.1]heptane Systems

IsomerRelative Energy (kcal/mol)General Stability Trend
exo0 (Reference)Often more stable due to reduced steric hindrance.
endo0.5 - 2.0Can be destabilized by steric interactions with the bicyclic frame.

Note: These are typical energy differences and can vary significantly based on the substituent and the computational method used.

Prediction of Spectroscopic Parameters and Reactivity

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including NMR chemical shifts, which can aid in the structural elucidation of molecules.

NMR Spectroscopy: By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The accuracy of these predictions has become sufficient to distinguish between different isomers. For this compound, predicted NMR spectra would show distinct differences between the exo and endo isomers due to the different magnetic environments of the nuclei.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon Atomexo-isomer (Predicted)endo-isomer (Predicted)
C150-5548-53
C230-3528-33
C325-3028-33
C450-5548-53
C528-3325-30
C628-3325-30
C7 (CN)118-122118-122

Note: These are illustrative predictions based on the analysis of related bicyclic systems. Actual values would require specific GIAO calculations.

Reactivity Prediction: Conceptual DFT provides a framework for predicting the reactivity of molecules using various reactivity indices. These indices are calculated from the electronic structure and can indicate the likely sites for electrophilic or nucleophilic attack.

Fukui Functions: These local reactivity descriptors identify the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, the nitrile carbon is a likely site for nucleophilic attack, while electrophilic attack might be directed towards the oxygen atom.

These computational predictions of reactivity can guide the design of new synthetic routes and the exploration of the chemical properties of this compound.

Future Perspectives and Emerging Research Avenues

Innovations in Green Synthetic Methodologies for 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile

The traditional synthesis of the 7-oxabicyclo[2.2.1]heptane core relies on the Diels-Alder reaction between a furan (B31954) and a dienophile, followed by catalytic hydrogenation. publish.csiro.augoogle.com This pathway is notable for its high atom economy, a key principle of green chemistry where most atoms from the reactants are incorporated into the final product. the-gist.org Future research is focused on enhancing the environmental credentials of this process.

A significant area of innovation is the use of sustainable and unconventional reaction media. The Diels-Alder reaction to form oxanorbornene derivatives has been successfully conducted in water, which serves as a green alternative to traditional organic solvents. rsc.org Furthermore, the use of biomass-derived furans, such as those from chitin, as the diene component is an emerging strategy for creating these bicyclic systems from renewable feedstocks. rsc.org Research into solid-acid catalysts and solvent-free conditions could further minimize waste and energy consumption.

Table 1: Green Chemistry Approaches in Synthesis

Green Methodology Description Potential Impact
High Atom Economy The Diels-Alder reaction is inherently atom-economical, maximizing the incorporation of reactant atoms into the product. the-gist.org Reduces chemical waste at the source.
Use of Green Solvents Employing water as a solvent for the cycloaddition step reduces reliance on volatile organic compounds (VOCs). rsc.org Improves safety and minimizes environmental pollution.
Renewable Feedstocks Utilizing furans derived from biomass (e.g., chitin) provides a sustainable starting material. rsc.org Decreases dependence on petrochemical sources.
Catalyst Innovation Development of recyclable or biodegradable catalysts for the cycloaddition and subsequent hydrogenation steps. Lowers process costs and environmental impact.

Exploration of Novel Catalytic Transformations on the Bridged Ring System

The strained 7-oxabicyclo[2.2.1]heptane framework is a platform for novel catalytic transformations, offering pathways to complex molecular architectures. While the precursor, 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, is a substrate for metathesis reactions, the saturated system of this compound presents distinct opportunities.

One emerging area is the selective C-H functionalization of the saturated bicyclic core. Palladium-catalyzed β-arylation has been demonstrated on the 7-oxabicyclo[2.2.1]heptane framework, providing a method to install aryl groups with high diastereoselectivity. researchgate.netresearchgate.net This strategy is valuable for creating libraries of complex molecules for applications such as fragment-based drug discovery. researchgate.net

Additionally, the nitrile group serves as a versatile chemical handle. Future research will likely focus on developing novel catalytic systems for its transformation into amines, amides, or carboxylic acids under mild conditions, which are key functional groups for biomedical and materials applications. ontosight.ai Ring-opening reactions of the oxa-bridge under new catalytic conditions could also provide access to functionalized cyclohexane (B81311) derivatives, which are valuable synthetic intermediates.

Table 2: Key Catalytic Transformations

Transformation Catalyst/Reagent Product Type Potential Application
C-H Arylation Palladium (Pd) catalysts researchgate.net Arylated bicyclic derivatives Drug discovery, functional materials
Nitrile Reduction Metal catalysts (e.g., Pd/C) google.com Bicyclic primary amines Pharmaceutical intermediates
Nitrile Hydrolysis Acid or base catalysis Bicyclic carboxylic acids Monomers for polymers, bioactive molecules
Ring-Opening Metathesis Ruthenium (Grubbs) catalysts sciforum.netbeilstein-journals.org Functionalized tetrahydrofurans, polymers Natural product synthesis, materials science

Expanding the Scope in Biomedical and Materials Science Applications

The rigid, conformationally constrained 7-oxabicyclo[2.2.1]heptane scaffold is increasingly recognized for its utility in the design of bioactive molecules and advanced materials. researchgate.net

In the biomedical field, this scaffold is used to create structurally precise analogues of natural compounds to enhance their therapeutic properties. For instance, derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid have been designed as selective inhibitors of the enzyme protein phosphatase 5 (PP5). nih.govresearchgate.net These inhibitors have shown the ability to reverse temozolomide (B1682018) resistance in glioblastoma, a form of brain cancer, in preclinical models. nih.gov Other derivatives have been investigated as ligands for P2Y receptors, which are involved in various physiological processes, and as potential pesticidal agents. nih.gov

In materials science, polymers derived from the unsaturated precursor of this compound through Ring-Opening Metathesis Polymerization (ROMP) exhibit a range of useful properties. sciforum.netresearchgate.net The resulting poly(oxanorbornene)s can be designed to form hydrogels or act as biolubricants. researchgate.net Future work on this compound could involve its conversion to acrylate (B77674) or other polymerizable monomers. The incorporation of this rigid bicyclic unit into polymer backbones is a promising strategy for developing materials with enhanced thermal stability and specific mechanical properties.

Integration of Computational and Experimental Approaches for Design and Discovery

The synergy between computational modeling and experimental synthesis is accelerating research into this compound and its derivatives. Computational chemistry provides powerful tools to predict reaction outcomes, understand mechanisms, and design molecules with desired properties.

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the mechanism and stereoselectivity of the Diels-Alder reaction that forms the core bicyclic structure. acs.org This understanding allows for the rational design of catalysts and reaction conditions to favor the desired product isomers.

In drug discovery, molecular docking and modeling are crucial for predicting how derivatives of the 7-oxabicyclo[2.2.1]heptane scaffold will bind to biological targets. nih.gov For example, the design of the aforementioned PP5 inhibitors was guided by computational analysis of the enzyme's active site, which revealed how the bicyclic moiety could be positioned to achieve selective inhibition. researchgate.net This integrated approach, combining predictive computational modeling with targeted experimental validation, is essential for efficiently exploring the vast chemical space of possible derivatives and unlocking the full potential of this versatile compound.

Q & A

Q. How can researchers optimize synthetic pathways for scalability without compromising yield?

  • Methodological Answer : Flow chemistry systems improve heat/mass transfer for exothermic cycloadditions. Process analytical technology (PAT), such as inline NMR, enables real-time monitoring. Green solvents (e.g., cyclopentyl methyl ether) reduce environmental impact while maintaining efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.